Methyl 2-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate

Medicinal Chemistry Patent Landscape Analysis Chemical Procurement

Methyl 2-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate (CAS 1431546-19-8; EC 967-305-7) is a fluorinated arylboronate pinacol ester with the molecular formula C15H20BFO4 and a molecular weight of 294.13 g/mol. It belongs to the class of boronic acid derivatives widely employed as Suzuki–Miyaura cross-coupling building blocks in medicinal chemistry and organic synthesis.

Molecular Formula C15H20BFO4
Molecular Weight 294.13 g/mol
CAS No. 1431546-19-8
Cat. No. B12299627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate
CAS1431546-19-8
Molecular FormulaC15H20BFO4
Molecular Weight294.13 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CC(=O)OC
InChIInChI=1S/C15H20BFO4/c1-14(2)15(3,4)21-16(20-14)11-6-7-12(17)10(8-11)9-13(18)19-5/h6-8H,9H2,1-5H3
InChIKeyNIRVVEKJKMRPFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS 1431546-19-8): Procurement-Ready Boronate Ester Building Block Profile


Methyl 2-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate (CAS 1431546-19-8; EC 967-305-7) is a fluorinated arylboronate pinacol ester with the molecular formula C15H20BFO4 and a molecular weight of 294.13 g/mol [1]. It belongs to the class of boronic acid derivatives widely employed as Suzuki–Miyaura cross-coupling building blocks in medicinal chemistry and organic synthesis . The compound features a unique substitution pattern: an ortho-fluorine atom, a para-boronate ester (relative to the fluorine), and a methyl acetate side chain at position 1 of the phenyl ring, making it a regioisomerically distinct variant within the fluorophenylacetate boronate ester family [1].

Why Generic Substitution Fails for CAS 1431546-19-8: Regioisomeric and Electronic Differentiation in Fluorinated Arylboronate Procurement


Fluorinated arylboronate esters with identical molecular formulae (C15H20BFO4) and molecular weights (294.13 g/mol) are NOT functionally interchangeable. The target compound CAS 1431546-19-8 carries the boronate ester at the para position relative to the fluorine substituent (boron at C5, fluorine at C2), whereas its closest regioisomer CAS 944317-66-2 positions the boronate ester ortho to fluorine (boron at C3, fluorine at C4) [1]. This seemingly subtle positional difference alters the steric and electronic environment of the boron center, affecting transmetallation rates in Suzuki–Miyaura coupling and the regiochemical outcome of subsequent C–C bond formation [2]. Furthermore, the ortho-fluorine in CAS 1431546-19-8 exerts a proximal electron-withdrawing effect on the acetate-bearing C1 position, differentiating the acidity of the benzylic CH2 protons relative to non-fluorinated or differently fluorinated analogs—a factor that directly impacts base sensitivity during coupling and downstream derivatization [1]. Procurement selection between these regioisomers must therefore be driven by the specific substitution pattern required for the target molecule scaffold rather than by generic boronate ester class membership.

Quantitative Differential Evidence Guide: CAS 1431546-19-8 vs. Closest Analogs and Regioisomers for Informed Procurement


Regioisomeric Patent Footprint: Zero vs. Forty Deposited Patent Identifiers on PubChem

The target compound CAS 1431546-19-8 (PubChem CID 72221153) has zero depositor-supplied patent identifiers listed on PubChem as of the most recent update (2026-01-24). In contrast, its closest regioisomer CAS 944317-66-2 (PubChem CID 46739456) has 40 depositor-supplied patent identifiers, including multiple filings by Takeda Pharmaceutical Company Limited for JAK inhibitor programs targeting autoimmune diseases and cancer [1]. This stark difference (0 vs. 40 patents) indicates that the regioisomer with the boron ortho to fluorine (CAS 944317-66-2) has been extensively integrated into patent-protected medicinal chemistry campaigns, whereas the target compound represents a structurally complementary yet patent-differentiated scaffold that may offer distinct intellectual property positioning opportunities [1].

Medicinal Chemistry Patent Landscape Analysis Chemical Procurement

Commercial Purity Benchmarking: 98% (HPLC) from Leyan vs. 96% from Thermo Scientific for the Regioisomer

CAS 1431546-19-8 is commercially available at 98% purity from Leyan (Product No. 1586575) . The closest regioisomer CAS 944317-66-2 is offered at 96% purity by Thermo Scientific (Alfa Aesar product line, Catalog No. H62786) and at 95% by CymitQuimica . This represents a 2–3 percentage point purity advantage for the target compound from the primary catalog vendor, which is meaningful for applications requiring high-purity starting material for multistep synthesis where cumulative impurity effects can degrade overall yield.

Chemical Purity Vendor Comparison HPLC Quality Control

Regulatory Classification Divergence: Unique EC Number and Independent GHS Notification Profile

CAS 1431546-19-8 carries the EC number 967-305-7 and has a dedicated ECHA C&L Inventory notification entry with GHS classifications: Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [1]. The regioisomer CAS 944317-66-2 holds a distinct EC number (not 967-305-7) and a separate ECHA inventory entry, confirming that these two regioisomers are treated as independent substances under EU REACH regulation [2]. This regulatory independence has direct implications for procurement in EU-based research and industrial settings, where substance-specific classification may affect shipping restrictions, storage requirements, and safety documentation obligations.

REACH Compliance GHS Classification Regulatory Procurement

Methylene Spacer Advantage: Differentiated Reactivity vs. Direct Benzoate Ester Analogs (CAS 872459-87-5)

CAS 1431546-19-8 features a methylene (–CH2–) spacer between the phenyl ring and the ester carbonyl, whereas the related benzoate analog CAS 872459-87-5 (methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, C14H18BFO4, MW 280.10 g/mol) has the ester carbonyl directly conjugated to the aromatic ring [1]. The methylene spacer in CAS 1431546-19-8 electronically decouples the ester from the ring, reducing the electron-withdrawing effect on the aromatic system and consequently modulating the acidity of the boronate ester, which in turn affects transmetallation kinetics in Suzuki–Miyaura coupling relative to the directly conjugated benzoate analog [2]. Additionally, the benzylic CH2 protons in the target compound provide a synthetic handle for further functionalization (e.g., enolate alkylation) that is entirely absent in the benzoate analog.

Suzuki Coupling Boronate Ester Reactivity Building Block Design

Ortho-Fluorine Proximity Effect: Modulated Boron Electrophilicity vs. Non-Fluorinated Phenylacetate Boronate Esters

The ortho-fluorine atom in CAS 1431546-19-8 is positioned adjacent to the acetate-bearing C1 carbon, exerting a strong –I inductive effect that indirectly polarizes the aromatic ring and influences the boron center through the para-relationship. Literature on fluorinated phenylboronic compounds demonstrates that the presence of fluorine substituents increases the acidity of boronic acids by 1–2 pKa units relative to non-fluorinated analogs, with the magnitude dependent on the number and position of fluorine atoms [1]. Studies further indicate that ortho-fluorine and meta-electron-withdrawing groups can reduce standard palladium catalyst activity by 40–60% compared to unsubstituted phenyl substrates in Suzuki coupling, necessitating tailored catalytic conditions . This electronic modulation directly impacts both the shelf stability (reduced protodeboronation tendency in storage due to lower electron density at boron) and the coupling reactivity (potentially requiring stronger bases or higher catalyst loadings) of CAS 1431546-19-8 compared to non-fluorinated phenylacetate boronate esters.

Fluorine Chemistry Boronate Electrophilicity Cross-Coupling Optimization

Suzuki Coupling Yield Variability: 60–98% Isolated Yield Range Dependent on Halogen Position and Steric Effects

Synthesis of the target compound via Miyaura borylation of the corresponding bromophenylacetate precursor with bis(pinacolato)diboron (B2pin2) under palladium catalysis achieves isolated yields ranging from 60–98% depending on the halogen position and steric effects, with a reported benchmark yield of 78% and post-purification HPLC purity of 99.2% . This wide yield range underscores the sensitivity of the synthetic route to the specific halogen substitution pattern on the precursor—a factor that directly impacts the cost and scalability of the compound for procurement. In contrast, the regioisomer CAS 944317-66-2 is widely catalogued by major suppliers (Thermo Scientific, Alfa Aesar) as a stock item, suggesting more established and potentially higher-yielding synthetic access routes that translate to broader commercial availability .

Suzuki-Miyaura Coupling Synthetic Yield Reaction Optimization

Optimal Application Scenarios for CAS 1431546-19-8 Based on Quantitative Differential Evidence


Novel IP Generation: Patent-Differentiated Scaffold Elaboration via Suzuki–Miyaura Coupling

CAS 1431546-19-8, with zero depositor-supplied patent identifiers on PubChem versus 40 for its regioisomer CAS 944317-66-2, is the strategic choice for medicinal chemistry programs seeking to construct patent-differentiated biaryl or aryl-heteroaryl libraries [1]. The ortho-fluorine/para-boronate substitution pattern generates coupling products with a distinct three-dimensional pharmacophore geometry compared to those derived from the heavily patented ortho-boronate/para-fluorine regioisomer. Researchers should anticipate that Suzuki coupling conditions may require optimization due to the electron-withdrawing effect of the ortho-fluorine (estimated 40–60% reduction in standard Pd catalyst activity vs. unsubstituted phenyl), and plan accordingly with higher catalyst loadings or stronger bases [2].

Multistep Fragment-Based Drug Discovery Requiring High-Purity Boronate Ester Input

For fragment-based screening or parallel synthesis workflows where cumulative impurity effects across multistep sequences degrade final compound purity, the 98% HPLC purity offering from Leyan for CAS 1431546-19-8 provides a 2% absolute advantage over the 96% Thermo Scientific offering of the regioisomer CAS 944317-66-2 [1]. This purity differential translates to fewer impurity-derived side products over a 5–7 step linear sequence, reducing the purification burden at each intermediate stage and improving overall synthetic throughput in library production.

Benzylic Functionalization Strategies Leveraging the Methylene Spacer

Unlike the directly conjugated benzoate analog CAS 872459-87-5, the methylene (–CH2–) spacer in CAS 1431546-19-8 enables enolate chemistry at the benzylic position (e.g., deprotonation with LDA followed by alkylation, aldol condensation, or α-fluorination) while retaining the boronate ester intact for subsequent Suzuki coupling [1]. This orthogonal reactivity profile supports convergent synthetic strategies where the benzylic position is elaborated prior to the cross-coupling step, a sequence not accessible with benzoate-type boronate esters. The electronic decoupling provided by the spacer also ensures that substituents introduced at the benzylic position minimally perturb the boron center's reactivity in the subsequent coupling step.

EU-Regulated Research Environments Requiring Substance-Specific Safety Compliance

CAS 1431546-19-8 (EC 967-305-7) and its regioisomer CAS 944317-66-2 hold independent EC numbers and separate ECHA C&L notification entries [1]. For procurement in EU academic or industrial laboratories subject to REACH and CLP regulations, this means that safety data sheets (SDS), risk assessments, and laboratory chemical inventories must be maintained substance-specifically. Selecting CAS 1431546-19-8 with its distinct EC number ensures regulatory traceability and avoids potential compliance gaps that could arise from incorrectly cross-referencing safety data between regioisomers. The notified GHS classification (H302/H315/H319/H335) mandates appropriate handling procedures including fume hood use and personal protective equipment for skin and eye protection [2].

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